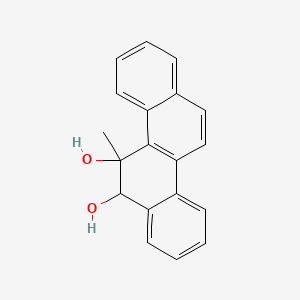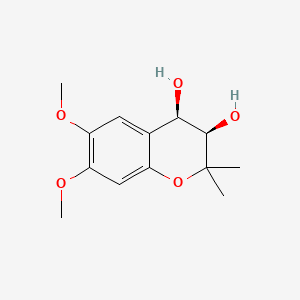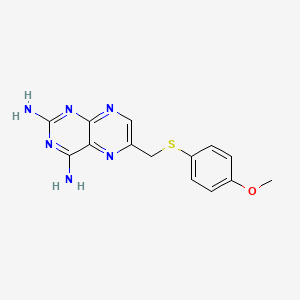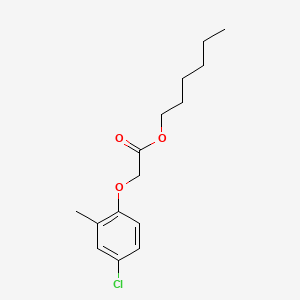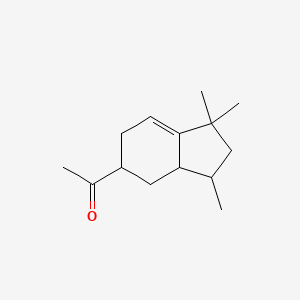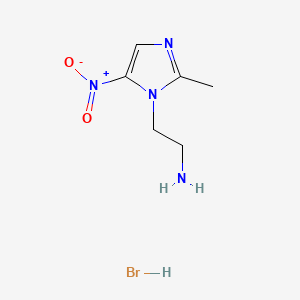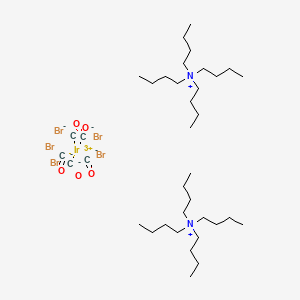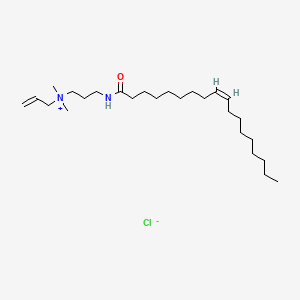
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride typically involves the reaction of allyldimethylamine with 3-((1-oxooleyl)amino)propyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through filtration, drying, and packaging.
Análisis De Reacciones Químicas
Types of Reactions
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as hydroxide ions, amines; reactions are conducted in polar solvents like water or methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Mecanismo De Acción
The mechanism of action of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride involves its interaction with cell membranes and other molecular targets. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and enhancing permeability. This property is particularly useful in drug delivery and antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.
Uniqueness
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride stands out due to its unique molecular structure, which combines the properties of allyl, dimethyl, and 1-oxooleyl groups. This combination provides enhanced surfactant properties and allows for versatile applications in various fields.
Propiedades
Número CAS |
93917-90-9 |
|---|---|
Fórmula molecular |
C26H51ClN2O |
Peso molecular |
443.1 g/mol |
Nombre IUPAC |
dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C26H50N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26(29)27-23-21-25-28(3,4)24-6-2;/h6,13-14H,2,5,7-12,15-25H2,1,3-4H3;1H/b14-13-; |
Clave InChI |
SWTDRLHUCDRWQO-HPWRNOGASA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



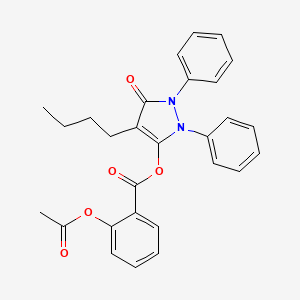
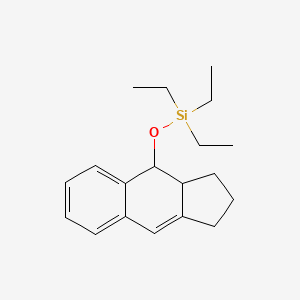
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
